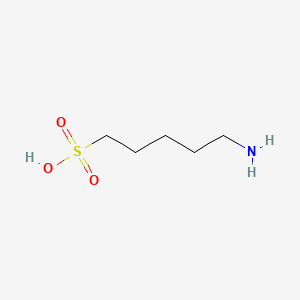

5-Aminopentanesulfonic acid

Description

Theoretical Frameworks for Sulfonic Acid-Containing Amino Acid Analogs

The study of sulfonic acid-containing amino acid analogs, such as 5-aminopentanesulfonic acid, is heavily reliant on robust theoretical frameworks to predict and interpret their chemical and biological properties. These frameworks often involve sophisticated computational methods to model molecular structure, conformation, and interactions.

Conformational Analysis: A key aspect of the theoretical study of these flexible molecules is conformational analysis, which investigates the different spatial arrangements of atoms that can be achieved through bond rotations. pressbooks.pubchemistrysteps.com For aminoalkanesulfonic acids, the relative orientation of the amino and sulfonic acid groups is crucial for their biological activity. Techniques like Newman projections and potential energy diagrams are employed to identify stable conformers, such as staggered and eclipsed forms, and to understand the energetic barriers between them. pressbooks.pub The most stable conformation, often the anti-conformation where the largest groups are positioned 180° apart, minimizes steric and torsional strain. pressbooks.pub

Molecular Orbital Calculations: Ab initio molecular orbital calculations provide a deeper understanding of the electronic structure and properties of these compounds. ethernet.edu.et These calculations can predict various parameters, including bond lengths, bond angles, and charge distributions, which are essential for understanding how these molecules interact with biological targets like receptors and enzymes. ethernet.edu.et The similarity in electronic and conformational aspects between the sulfonic acid group and the carboxylic acid group is a key theoretical consideration in designing amino acid analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonic acid-containing amino acid analogs, QSAR models can help in designing new molecules with enhanced potency or selectivity by identifying the key structural features that govern their activity.

Historical Context of Aminoalkanesulfonic Acid Research

The exploration of aminoalkanesulfonic acids has a rich history, beginning with the isolation of taurine (B1682933) (2-aminoethanesulfonic acid) from ox bile in 1827. wikipedia.orgnih.gov This discovery marked the first recognition of a naturally occurring amino sulfonic acid and laid the groundwork for future research into this class of compounds. wikipedia.orgresearchgate.net

The synthesis of various α-aminoalkanesulfonic acids was reported as early as 1959, indicating a long-standing interest in these compounds from a chemical perspective. acs.org Over the decades, research has expanded to include a wide array of synthetic amino sulfonic acids with varying chain lengths and substitutions. A comprehensive review published in 2018 surveyed the literature on saturated amino sulfonic acids from the 19th century to 2016, highlighting the significant progress made in their synthesis and applications. researchgate.net

The development of synthetic methodologies has been a continuous focus. For instance, a patent from 1977 describes the use of this compound as a starting material in the synthesis of more complex molecules. google.com More recent research has focused on developing efficient and asymmetric synthetic routes to produce chiral aminoalkanesulfonic acids. researchgate.net These advancements have been crucial for enabling detailed studies of the structure-activity relationships of these compounds.

Current Research Paradigms and Challenges in this compound Studies

Current research on this compound and related compounds is multifaceted, spanning from fundamental chemical synthesis to investigations of their biological roles.

Synthesis and Characterization: The development of novel and efficient synthetic methods remains a key area of research. For example, a 2025 study reported the use of this compound in the context of protein modification for enhanced cytosolic delivery. acs.orgnih.gov The characterization of these compounds often involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, to confirm their structure. researchgate.net X-ray diffraction is also employed to determine the precise three-dimensional crystal structure of these molecules. researchgate.netmdpi.comrcsb.orgresearchgate.netnih.gov

Biological Investigations: A significant portion of current research focuses on the biological activity of aminoalkanesulfonic acids. Their structural similarity to the inhibitory neurotransmitter GABA has led to investigations of their effects on GABA receptors. wikipedia.orgnih.govnih.govgabather.comuniprot.org For instance, studies have explored the potential of sulfonic acid-containing amino acid analogs to selectively inhibit certain transport systems in the brain. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-aminopentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWBSNUDITJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190547 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37043-68-8 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopentanesulfonic Acid and Its Derivatives

Established Chemical Synthesis Routes

Traditional synthetic chemistry provides a robust toolbox for the construction of bifunctional molecules like 5-aminopentanesulfonic acid. These methods are generally categorized into direct approaches, where the key functional groups are installed on a simple backbone, and multi-step sequences that build the molecule from more complex starting materials.

Direct functionalization involves the introduction of amino and sulfonyl groups onto a pentane (B18724) framework with minimal intermediate steps. While synthetically elegant, these methods can be challenging due to the need for selective activation of C-H bonds.

One conceptual approach is the direct C–H functionalization of an alkyl chain. This advanced strategy aims to convert abundant and otherwise inert C-H bonds into valuable functional groups. nih.gov For a molecule like this compound, this could theoretically involve a tandem amination and sulfonation of a pentane derivative. However, achieving regioselectivity at the C-5 position without affecting other methylene (B1212753) groups is a significant hurdle. Research in transition-metal-catalyzed C-H activation has shown promise for such transformations, utilizing directing groups to guide the reaction to a specific site on a molecule. nih.gov For instance, a precursor with a directing group at one end of a pentyl chain could facilitate functionalization at the distal C-H bond.

Another direct approach could involve the functionalization of a precursor already containing one of the desired groups. For example, the direct amination of 5-hydroxypentanesulfonic acid or the direct sulfonation of 5-aminopentanol would be plausible routes. These reactions often require harsh conditions and may suffer from side reactions, but they represent a more direct pathway compared to multi-step syntheses.

Multi-step synthesis is the most common and versatile approach for preparing this compound and its derivatives. These routes offer greater control over stereochemistry and functional group placement by building the molecule sequentially from well-defined starting materials.

A prevalent strategy involves starting with a bifunctional precursor where the eventual amino and sulfonic acid groups are present in a protected or masked form. A typical synthetic sequence might begin with a 1,5-dihalopentane, such as 1,5-dibromopentane. One terminus can be selectively reacted to introduce the sulfur functionality, followed by manipulation of the other terminus to install the nitrogen group.

Example Synthetic Pathway from 1,5-Dibromopentane:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Sulfonation | Sodium sulfite (B76179) (Na₂SO₃) in aqueous solution | Sodium 5-bromopentanesulfonate |

| 2 | Amination | Ammonia (B1221849) (NH₃) or Phthalimide followed by hydrolysis | This compound |

This pathway leverages the differential reactivity of the terminal carbons. The sulfonation is a nucleophilic substitution where the sulfite ion displaces one of the bromide ions. The subsequent amination displaces the remaining bromide. Using a protected form of ammonia, like the Gabriel synthesis with potassium phthalimide, can prevent over-alkylation of the nitrogen atom.

Another important class of multi-step syntheses involves the modification of amino acids or their analogs. For example, derivatives of L-α-aminopentanesulfonic acid have been synthesized as part of research into peptide analogs. google.comias.ac.in The synthesis of these compounds often starts from a suitable protected amino acid precursor, with the carboxylic acid group being replaced by or converted into a sulfonic acid moiety. A general route for a related compound, L-phenylalanyl-L-α-aminopentanesulfonic acid, involved coupling protected phenylalanine with DL-α-aminopentanesulfonic acid. google.com.na

The Strecker synthesis, a classical method for producing amino acids from aldehydes, can also be adapted. wikipedia.org The synthesis would start with 5-oxopentanesulfonic acid, which would react with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to yield the final product.

Direct Functionalization Approaches

Emerging Green Chemistry Techniques in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, these principles can be applied to make the manufacturing process more environmentally benign and economically efficient.

Key areas for green chemistry application include:

Use of Safer Solvents: Many traditional organic syntheses rely on volatile and often toxic solvents. Green approaches prioritize the use of water, supercritical fluids, or ionic liquids. wjpls.org For example, the sulfonation of alkyl halides can often be performed in aqueous media, reducing the need for organic solvents. britannica.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. imist.ma For instance, developing catalytic methods for C-H amination or sulfonation would represent a significant green advancement over traditional stoichiometric reagents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Strecker synthesis, for example, is highly atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org The development of photocatalytic or biocatalytic routes could enable the synthesis of this compound under milder conditions. High-pressure (barochemistry) techniques are also being explored as a green activation method for chemical synthesis. rsc.org

While specific green synthesis routes for this compound are not widely reported, the application of these general principles to established multi-step conversions is an active area of chemical research. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms

For many applications, particularly in pharmaceuticals and biochemistry, it is crucial to produce a single enantiomer of a chiral molecule. This compound itself is not chiral, but its derivatives, such as α-aminopentanesulfonic acid, are. The stereoselective synthesis of such compounds is a key challenge. msu.edu

Several strategies exist for achieving stereoselectivity: ethz.ch

Chiral Pool Synthesis: This approach uses readily available, enantiomerically pure starting materials, such as natural amino acids or sugars, as the foundation for the synthesis. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent reaction to produce one stereoisomer over another. The auxiliary is then removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantiomeric excess. This is often the most efficient method.

In the context of aminopentanesulfonic acid derivatives, phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt has been shown to be effective for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids with high stereoselectivity. organic-chemistry.org Similar strategies could be adapted for the synthesis of chiral aminopentanesulfonic acid derivatives. The synthesis of specific enantiomers, such as L-α-aminopentanesulfonic acid, has been reported in the context of creating peptide analogs, where maintaining the correct stereochemistry is essential for biological activity. ias.ac.ingoogle.com.na These syntheses typically rely on using chiral starting materials and coupling agents that preserve the stereochemical integrity of the chiral centers.

Methods for Stereoselective Synthesis:

| Method | Description | Example Application |

| Chiral Pool | Utilizes enantiopure starting materials like L-proline or L-glutamic acid. | Synthesis of a chiral derivative by modifying a natural amino acid. |

| Asymmetric Catalysis | A chiral catalyst guides the formation of one enantiomer over the other. | Rhodium- or Iridium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution using a chiral acid or base, or enzymatic resolution. ethz.ch |

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory setting (milligrams to grams) to an industrial scale (kilograms to tons) presents significant challenges. spirochem.comevologic.at Process optimization is crucial to ensure safety, cost-effectiveness, and consistent product quality. otavachemicals.comresearchgate.net

Key considerations for the scale-up of this compound synthesis include:

Reagent Cost and Availability: The cost of starting materials and reagents becomes a dominant factor at larger scales. Routes that utilize inexpensive and readily available commodity chemicals are preferred.

Process Safety: Reactions that are manageable in the lab, such as those involving highly reactive or toxic intermediates, may pose significant safety risks on an industrial scale. A thorough hazard analysis is required.

Reaction Conditions: Parameters such as temperature, pressure, and mixing must be carefully controlled. Heat transfer becomes a critical issue in large reactors, as exothermic reactions can lead to thermal runaways if not managed properly. scale-up.com

Work-up and Purification: Isolation and purification methods must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Waste Management: The environmental impact of waste streams must be minimized. This ties back to the principles of green chemistry, such as maximizing atom economy and recycling solvents. acs.org

For a multi-step synthesis of this compound, each step must be individually optimized to maximize yield and minimize impurity formation before the entire process is scaled up. nih.gov This often involves a Design of Experiments (DoE) approach to systematically study the effect of various parameters on the reaction outcome.

Biosynthesis, Catabolism, and Enzymatic Pathways of 5 Aminopentanesulfonic Acid

Hypothesized Biosynthetic Precursors and Routes in Biological Systems (Non-Human)

The biosynthesis of 5-aminopentanesulfonic acid is postulated to originate from the common amino acid L-lysine. This hypothesis is drawn from the well-documented microbial production of 5-aminovalerate, a structurally similar compound, from L-lysine. drugs.com The proposed pathway involves a series of enzymatic reactions that convert L-lysine into the sulfonated end product.

A key initial step is the decarboxylation of L-lysine to produce cadaverine (B124047) (1,5-diaminopentane). frontiersin.orgengineering.org.cn This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase, an enzyme prevalent in various bacteria. uniprot.orguniprot.orgnih.gov Following the formation of cadaverine, the terminal amino group is thought to undergo transamination to yield 5-aminopentanal (B1222117). This transamination step is likely mediated by a putrescine aminotransferase or a similar enzyme capable of acting on diamines. drugs.com The final step in this hypothesized pathway would be the sulfonation of 5-aminopentanal or a subsequent oxidized intermediate to form this compound. The specific enzyme responsible for this sulfonation step in this context has not yet been identified.

An alternative, though less detailed, hypothesis involves the direct sulfonation of an aminoalkane precursor. However, the enzymatic machinery for such a direct sulfonation of a long-chain alkylamine has not been extensively characterized in microorganisms.

Enzymatic Transformations and Metabolic Fates (Non-Human)

The breakdown of this compound in non-human organisms is expected to proceed through enzymatic reactions that target its two primary functional groups: the amino group and the sulfonate group.

The initial step in the catabolism of this compound likely involves the removal of the amino group. This is typically achieved through transamination, a reaction catalyzed by aminotransferases (also known as transaminases). mdpi.commedscape.com Omega-amino acid transaminases, which act on the terminal amino group of various molecules, are strong candidates for this role. uniprot.orgjst.go.jp For instance, ω-amino acid:pyruvate aminotransferase from Pseudomonas sp. F-126 has been shown to act on various alkylmonoamines, with optimal activity observed for n-amylamine, a five-carbon amine. jst.go.jp The transamination of this compound would yield 5-sulfopentanal.

This aldehyde intermediate would then likely be oxidized to 5-sulfopentanoic acid by an aldehyde dehydrogenase. This mirrors the catabolic pathways of other amino acids where the initial deamination or transamination is followed by oxidation of the resulting keto-acid or aldehyde.

The cleavage of the carbon-sulfur bond is a critical step in the catabolism of this compound, allowing for the utilization of the carbon skeleton and the release of sulfite (B76179). This desulfonation is carried out by enzymes known as sulfonases. Alkanesulfonate monooxygenases are a key class of sulfonases found in bacteria like Escherichia coli. frontiersin.orguniprot.orguniprot.org These enzymes catalyze the oxidative cleavage of the C-S bond in aliphatic sulfonates, producing an aldehyde and sulfite. uniprot.orguniprot.org The SsuD protein in E. coli is a well-characterized example of an FMNH2-dependent alkanesulfonate monooxygenase that could potentially act on 5-sulfopentanoic acid or a related intermediate. uniprot.orguniprot.org

While sulfotransferases are typically involved in the addition of a sulfonate group (sulfonation), their reverse activity, though less common, cannot be entirely ruled out under specific physiological conditions. However, the primary enzymatic route for desulfonation is believed to be through the action of sulfonases. frontiersin.orgoup.comd-nb.info Recent research has also pointed to the potential for anaerobic biodegradation of sulfonated compounds, with sulfate-reducing bacteria showing the ability to cleave the C-S bond. usgs.gov

Amine Transaminases and Deaminases

Comparative Biochemistry of Related Aminoalkanesulfonic Acids

The metabolism of this compound can be contextualized by comparing it to other well-studied aminoalkanesulfonic acids, such as taurine (B1682933) (2-aminoethanesulfonic acid), and related amino acids like aminocaproic acid and aminovaleric acid.

Taurine: As one of the most abundant amino acids in many mammalian tissues, taurine's metabolism is well-documented. nih.govnih.gov Its biosynthesis primarily occurs from cysteine through the action of cysteine dioxygenase and cysteine sulfinate decarboxylase. mdpi.com The catabolism of taurine can involve transamination to sulfoacetaldehyde, which is then oxidized to sulfoacetate and ultimately broken down to sulfate (B86663) and acetate. frontiersin.org The enzymes involved in taurine metabolism provide a model for understanding the potential enzymatic activities directed towards the amino and sulfonate groups of this compound.

Aminocaproic Acid (6-aminohexanoic acid): This compound is a lysine analogue and its metabolism is relatively simple. nih.govwikipedia.org It undergoes minimal metabolism in mammals, with a significant portion being excreted unchanged. nih.gov The primary metabolite is adipic acid, formed through the oxidation of the terminal amino group followed by further oxidation of the resulting aldehyde. nih.gov This provides a parallel for the likely initial steps in the catabolism of this compound, involving oxidation of the amino group.

5-Aminovaleric Acid: The anaerobic degradation of 5-aminovalerate by Clostridium aminovalericum has been shown to proceed through a series of intermediates including glutaric semialdehyde and 5-hydroxyvalerate. nih.gov This pathway highlights the potential for both oxidative and reductive transformations in the catabolism of amino acids with a five-carbon backbone.

The comparative analysis of these related compounds suggests that the metabolic pathways for this compound will likely involve a combination of transamination/deamination at the amino group and desulfonation at the sulfonate group, with the specific enzymes and intermediates being subjects for future research.

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Separations for Isomers and Analogs

Chromatographic techniques are fundamental in separating 5-aminopentanesulfonic acid from its isomers and structurally similar compounds. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful tools for these challenging separations.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method involves several key steps, including the selection of an appropriate column, mobile phase, and detector. researchgate.netthermofisher.com For compounds like this compound, which lack a strong chromophore, derivatization is often necessary to enhance detection by UV or fluorescence detectors. nih.govnih.gov

A common derivatization agent is ortho-phthalaldehyde (OPA), which reacts with the primary amine group of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govnih.gov This pre-column derivatization significantly improves the sensitivity of the method. nih.govnih.gov

A typical HPLC method for this compound analysis utilizes a reversed-phase C18 column. nih.govnih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.netresearchgate.net The pH of the aqueous phase is a critical parameter and is typically maintained in the neutral to slightly alkaline range to ensure the stability of the derivative and achieve optimal separation. nih.govresearchgate.net

Fluorescence detection is employed with excitation and emission wavelengths set appropriately for the specific OPA derivative, for instance, at an excitation of 340 nm and an emission of 455 nm. nih.govnih.govresearchgate.net The method's performance is assessed through validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Interactive Data Table: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govnih.govresearchgate.net |

| Mobile Phase | Methanol–potassium phosphate buffer (pH 7.0, 0.02 M) | nih.govnih.govresearchgate.net |

| Derivatization | ortho-phthalaldehyde (OPA) with N-acetylcysteine | nih.govnih.gov |

| Detection | Fluorescence (λex = 340 nm, λem = 455 nm) | nih.govnih.govresearchgate.net |

| Internal Standard | Histidine | nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.cn However, this compound is a polar and non-volatile molecule, making direct GC analysis challenging. thermofisher.com Therefore, derivatization is a necessary step to convert it into a volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.cnthermofisher.com

Common derivatization methods for amino acids, which can be adapted for this compound, include silylation and acylation. researchgate.net Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens on the amino and sulfonic acid groups to form trimethylsilyl (B98337) (TMS) derivatives. tcichemicals.com These derivatives are significantly more volatile and can be readily analyzed by GC. thermofisher.com

Acylation, using reagents like alkyl chloroformates, is another effective derivatization strategy. researchgate.net These reagents react with the amine group to form carbamates, which are amenable to GC analysis. researchgate.net

The choice of GC column is also critical for successful separation. A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane stationary phase, is often used for the analysis of these derivatives. thermofisher.com Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. thermofisher.com GC-MS provides the added advantage of structural information, aiding in the confident identification of the derivatized analyte. sigmaaldrich.cn

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical fluid chromatography (SFC) has emerged as a "green" alternative to both normal-phase HPLC and GC, offering fast and efficient separations. waters.comresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a polar organic modifier like methanol. researchgate.netchromatographyonline.com This technique is particularly well-suited for the separation of chiral compounds and other challenging mixtures. waters.comchromatographyonline.com

While specific applications of SFC for this compound are not extensively documented in the provided search results, the principles of SFC suggest its potential for separating this compound and its analogs. The technique's ability to handle a wide range of analyte polarities by adjusting the modifier concentration makes it a versatile tool. chromatographyonline.com For polar compounds like this compound, stationary phases with polar characteristics, such as those with ethylpyridine or diol functionalities, could be employed. chromatographyonline.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid analyses without sacrificing resolution. waters.com SFC can be coupled with various detectors, including mass spectrometry, which would provide high sensitivity and selectivity for the analysis of this compound. perlan.com.pl

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. libretexts.org Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. regulations.gov

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different methylene (B1212753) groups in the pentyl chain and the amine group. The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms. msu.edu For instance, the protons on the carbon adjacent to the amino group will have a different chemical shift compared to those adjacent to the sulfonate group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. msu.edu Each unique carbon atom in the this compound structure will give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom.

NMR solvent data is crucial for accurate interpretation, as chemical shifts can be influenced by the solvent used. washington.edu Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for polar compounds like this compound. chemicalbook.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for its quantification at trace levels. nih.gov When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful tool for the analysis of this compound in complex mixtures. nih.gov

In mass spectrometry, the molecule is first ionized, and then the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, electrospray ionization (ESI) is a common ionization technique, particularly when coupled with HPLC. nih.govnih.gov ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced selectivity. nih.gov In MS/MS, a specific parent ion is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure. For example, in the analysis of a similar compound, 5-aminosalicylic acid, the transition of m/z 152 to 108 was monitored. nih.gov

For GC-MS analysis of derivatized this compound, electron impact (EI) ionization is often used. u-pec.fr EI is a higher-energy ionization technique that produces extensive fragmentation, providing a detailed fingerprint of the molecule that can be compared to spectral libraries for identification. massbank.eu

Interactive Data Table: Mass Spectrometric Data for Aminosulfonic Acids

| Compound | Ionization Mode | Parent Ion (m/z) | Fragment Ion(s) (m/z) | Reference |

| 5-Aminosalicylic acid | ESI (-) | 152 | 108 | nih.gov |

| N-Acetyl-5-aminosalicylic acid | ESI (-) | 194 | 150, 107 | nih.gov |

| Glycine | Photoionization | 75 | 30, 28 | u-pec.fr |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, which exists as a zwitterion (H₃N⁺-(CH₂)₅-SO₃⁻) in its solid state and at physiological pH, both IR and Raman spectroscopy can provide characteristic signals for its key functional groups. The primary amine group, the sulfonate group, and the pentyl hydrocarbon chain all have distinct vibrational frequencies.

Key expected vibrational modes for this compound include:

N-H Vibrations: The protonated amine group (NH₃⁺) would exhibit stretching vibrations in the region of 3300-2600 cm⁻¹. Bending vibrations for this group are also expected, typically around 1625-1550 cm⁻¹ (asymmetric) and ~1500 cm⁻¹ (symmetric).

S=O Vibrations: The sulfonate group (SO₃⁻) is characterized by strong absorption bands. Asymmetric S=O stretching vibrations typically appear in the 1260-1150 cm⁻¹ range, while symmetric stretching vibrations are found between 1070-1030 cm⁻¹.

C-H Vibrations: The aliphatic pentyl chain will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). wikipedia.org C-H bending (scissoring and rocking) vibrations appear in the 1470-1350 cm⁻¹ range. rsc.org

S-O and C-S Vibrations: Stretching vibrations for the S-O and C-S single bonds are also present, typically occurring at lower frequencies in the fingerprint region (below 1000 cm⁻¹).

The table below summarizes the expected characteristic vibrational frequencies for the functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Protonated Amine (NH₃⁺) | Symmetric/Asymmetric Stretch | 3300 - 2600 | IR, Raman |

| Asymmetric Bend | 1625 - 1550 | IR | |

| Symmetric Bend | ~1500 | IR | |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1260 - 1150 | IR (Strong) |

| Symmetric Stretch | 1070 - 1030 | IR (Strong) | |

| Alkane Chain (-CH₂-) | Asymmetric/Symmetric Stretch | 2950 - 2850 | IR, Raman |

| Bending (Scissoring) | ~1465 | IR | |

| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1020 | IR |

| Carbon-Sulfur (C-S) | Stretch | 700 - 600 | IR (Weak) |

This table is based on established group frequency correlations. Specific values for this compound would require experimental measurement.

Electrochemical Detection Methods

Electrochemical sensors offer a compelling alternative for the detection of analytes due to their high sensitivity, rapid response, low cost, and potential for miniaturization. nih.gov For a compound like this compound, which is an amino acid derivative, several electrochemical strategies could be employed. While direct electrochemical oxidation of aliphatic amines can be challenging, modified electrodes can be designed to enhance sensitivity and selectivity. nih.gov

One potential approach involves the use of electrodes modified with metal nanoparticles or complexes that can interact with the amine group. For instance, composites containing copper microparticles have been shown to facilitate the sensitive amperometric detection of various amino acids at physiological pH. nih.gov The principle relies on the strong complexing activity between the amino acid and the copper on the electrode surface, which generates a measurable electrochemical signal. nih.gov

Another strategy could involve electrodes modified with nanomaterials like carbon nanotubes (CNTs) or graphene, often in combination with redox mediators. rsc.org These materials provide a large surface area and can have electrocatalytic effects, lowering the oxidation potential and enhancing the peak currents of the analyte. mdpi.com For example, a glassy carbon electrode modified with carbon nanotubes and a conductive polymer was used for the sensitive detection of 5-aminosalicylic acid, demonstrating the power of such composite materials. mdpi.com

A typical electrochemical sensor setup for detecting this compound would consist of:

Working Electrode: A modified electrode (e.g., glassy carbon, screen-printed carbon) where the electrochemical reaction (oxidation or complexation) of the analyte occurs. nih.govmdpi.com

Reference Electrode: Provides a stable potential against which the working electrode's potential is measured.

Counter Electrode: Completes the electrical circuit.

Electrolyte Solution: A buffer solution to control pH and provide conductivity.

The performance of such a sensor is evaluated by its linear range, limit of detection (LOD), sensitivity, selectivity against potential interferents, and stability. mdpi.comchemrxiv.org Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often used to improve sensitivity compared to linear sweep techniques. mdpi.commdpi.com

Integrated Analytical Platforms for Complex Matrices

Analyzing this compound within complex matrices, such as plasma, urine, or food samples, requires analytical platforms that combine high-efficiency separation with sensitive and selective detection. lcms.cznih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detector, are ideal for this purpose. chemijournal.comchromatographytoday.comijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile, polar compounds like amino acids. saspublishers.comprotocols.io In this platform, a liquid chromatograph first separates the components of a mixture based on their physicochemical properties (e.g., polarity, size, charge). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data through fragmentation (in MS/MS). nih.govsaspublishers.com For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation mode. The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and is widely used for quantitative analysis in complex samples. protocols.io To improve sensitivity, pre-column derivatization with a reagent that imparts a permanent positive charge can be employed. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful integrated platform, particularly well-suited for the analysis of charged species like amino acids. wikipedia.orgasiapharmaceutics.info CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte under an electric field. nih.gov This technique offers very high separation efficiency and requires minimal sample volume. wikipedia.orgnih.gov Coupling CE to MS provides highly selective detection, making it an excellent tool for targeted metabolomics and the analysis of amino acids in clinical samples like urine. nih.govnih.gov

The table below provides an overview of integrated platforms applicable to the analysis of this compound and related compounds.

| Integrated Platform | Separation Principle | Detection Principle | Key Advantages for Amino Acid Analysis |

| LC-MS/MS | Liquid Chromatography (e.g., Reversed-Phase, HILIC) | Tandem Mass Spectrometry | High throughput, excellent for quantification, robust, widely applicable to various matrices. nih.govprotocols.io |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency, ideal for charged analytes, requires very small sample volumes. wikipedia.orgnih.govnih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution for volatile compounds; requires derivatization for non-volatile amino acids. chemijournal.com |

| LC-IR | Liquid Chromatography | Infrared Spectroscopy | Provides functional group information for separated peaks, useful for structural elucidation. nih.govijpsjournal.com |

These integrated platforms enable both the identification and precise quantification of this compound, even at low concentrations in challenging sample matrices, which is crucial for research and diagnostic applications.

Investigation of Biological Roles and Molecular Mechanisms Non Human/in Vitro/theoretical

Receptor Interactions and Ligand Binding Dynamics

The primary molecular interactions of 5-aminopentanesulfonic acid detailed in non-human and in vitro research involve two distinct types of "receptors": the pathological amyloid-beta (Aβ) peptide and the physiological GABA receptors. alzdiscovery.orgnih.gov

Characterization of Putative Receptor Binding Sites

Amyloid-Beta (Aβ) Peptide Interaction

The most extensively characterized interaction of this compound is with soluble Aβ peptide, the primary component of amyloid plaques in Alzheimer's disease. cambridge.org Rather than a traditional receptor-ligand interaction, this is a binding event that inhibits a pathological process.

In vitro and computational studies have elucidated the specific binding sites on the Aβ42 monomer. Using techniques like NMR spectroscopy and molecular dynamics, research has shown that this compound binds to key amino acid residues on Aβ42, namely Lysine-16 (Lys16), Lysine-28 (Lys28), and Aspartic Acid-23 (Asp23) . nih.govnih.govmdpi.com These residues are critical for the formation of the initial "seeds" of aggregation and for the neurotoxicity of the peptide. nih.goveurekalert.org

The binding mechanism is unconventional, described as a "multi-ligand binding mode" or an "enveloping mechanism". nih.goveurekalert.orgdrugtargetreview.com Instead of a 1:1 stoichiometry, multiple molecules of this compound dynamically surround and interact with a single Aβ42 monomer, stabilizing it and preventing the conformational changes required for it to aggregate into toxic oligomers. nih.goveurekalert.org Ion mobility mass spectrometry has detected complexes with up to 13 molecules of the compound bound to a single Aβ42 molecule. nih.gov

In silico molecular docking analyses further support a high-affinity interaction between this compound and monomeric Aβ, as detailed in the table below.

| Ligand | Target | Vina Score (kcal/mol) | Interacting Aβ42 Residue (via Hydrogen Bond) | Reference |

|---|---|---|---|---|

| This compound (Tramiprosate) | Monomeric Aβ42 | -5.1 | Asp1 | nih.gov |

| Curcumin | Monomeric Aβ42 | -8.2 | Asp1 | nih.gov |

| Epigallocatechin 3-gallate (EGCG) | Monomeric Aβ42 | -7.6 | Asp1 | nih.gov |

GABA Receptor Interaction

This compound is structurally similar to the neurotransmitter GABA and has been identified as a GABA receptor agonist. alzdiscovery.org Preclinical studies and patent literature specify that it acts as a specific agonist for type A GABA receptors (GABA-A-R). google.comaai.org It is reported to have a greater than three-fold higher affinity for GABA-A receptors compared to GABA itself. google.com Some evidence also suggests it is a partial agonist at GABA-B receptors, albeit with low efficacy. selleckchem.com While its role as a GABA agonist is established, detailed characterization of its binding site, including the specific amino acid residues involved in the GABA-A receptor, is not extensively detailed in the available research.

Allosteric Modulation and Receptor Crosstalk Studies

The mechanism of this compound's interaction with Aβ42 is characterized as direct, preferential binding to the soluble peptide to inhibit aggregation. cambridge.orgbiospace.com This action is considered a direct antagonism of the amyloidogenic pathway rather than allosteric modulation of a receptor. nih.gov There is no evidence from the reviewed in vitro or theoretical studies to suggest that it acts as an allosteric modulator on any receptor. Furthermore, no studies detailing receptor crosstalk involving this compound were identified.

Kinetic Analysis of Ligand-Receptor Association and Dissociation

While the binding of this compound to its targets has been confirmed, detailed quantitative kinetic data, such as association (k_on) and dissociation (k_off) rate constants, are limited in the available literature.

For the interaction with Aβ42 , the binding is described qualitatively as dynamic, reversible, and concentration-dependent. nih.govalzheon.com In vitro experiments using ion mobility mass spectrometry demonstrate that the compound effectively prevents the formation of Aβ42 oligomers. This inhibition is complete at a 1000-fold molar excess of the compound, indicating that it stabilizes Aβ42 in its monomeric form and halts the initial stages of aggregation. nih.gov

| Molar Excess of this compound vs. Aβ42 | Effect on Aβ42 Oligomer Formation | Reference |

|---|---|---|

| 1-fold | Partial inhibition | nih.gov |

| 10-fold | Significant inhibition | nih.gov |

| 100-fold | Near-complete inhibition | nih.gov |

| 1000-fold | Complete abrogation of oligomer species | nih.gov |

For GABA receptors , while it is noted to have a higher affinity than GABA, specific kinetic parameters like association and dissociation rates have not been reported in the reviewed literature. google.comaai.org

Enzymatic Modulation and Inhibition Kinetics

The interaction of this compound with enzymes is less studied than its receptor-binding properties. However, specific enzyme targets have been identified in non-human organisms, and theoretical targets have been explored computationally.

Target Enzyme Identification and Validation

Validated Bacterial Enzymes

Research on the bacterium Cupriavidus necator H16 has identified and validated a metabolic pathway where this compound is utilized as a nitrogen source. This pathway involves two key inducible enzymes:

Homotaurine:2-oxoglutarate aminotransferase (GabT) : This enzyme catalyzes the first step in the breakdown of the compound. d-nb.info

3-sulfopropanal dehydrogenase (GabD1) : This enzyme acts on the product of the first reaction. d-nb.info

These enzymes were purified from the bacterium and identified via peptide mass fingerprinting, confirming their role in its metabolism. d-nb.info

Putative Enzyme Targets (Theoretical)

In silico studies have explored the potential for this compound to interact with enzymes relevant to human disease. One computational study investigated its binding to β-secretase (BACE-1) , a key enzyme in the production of Aβ peptides. sciforum.net The docking analysis predicted a stable binding interaction, suggesting it could act as an inhibitor. However, this remains a theoretical proposition, as other reports explicitly state that the compound's mechanism is distinct from that of BACE-1 inhibitors. nih.gov

Mechanistic Enzymology of this compound Interactions

Bacterial Enzyme Mechanisms (C. necator H16)

The enzymatic pathway in C. necator H16 has been characterized mechanistically. The GabT enzyme initiates the pathway by transferring the amino group from this compound to 2-oxoglutarate, producing 3-sulfopropanal. Subsequently, the GabD1 enzyme catalyzes the NAD(P)+-dependent oxidation of 3-sulfopropanal to yield 3-sulfopropanoate. d-nb.info The properties of these purified enzymes are summarized below.

| Enzyme | Locus Tag | Molecular Mass (Denatured) | Native Structure | Function | Reference |

|---|---|---|---|---|---|

| Homotaurine:2-oxoglutarate aminotransferase (GabT) | H16_B0981 | ~44 kDa | Homomultimer (putative homodimer) | Transamination of homotaurine to 3-sulfopropanal | d-nb.info |

| 3-sulfopropanal dehydrogenase (GabD1) | H16_B0982 | Not specified | Not specified | Dehydrogenation of 3-sulfopropanal to 3-sulfopropanoate | d-nb.info |

In Silico BACE-1 Interaction

The computational docking study of this compound with BACE-1 predicted a binding affinity of -3.6 kcal/mol for the most stable pose. sciforum.net The proposed binding mechanism involves conventional hydrogen bonds with residues Aspartic Acid (ASP) and Glycine (GLY) in chain A of the enzyme. The analysis also noted potential steric hindrance around the compound's sulfonyl group within the enzyme's binding pocket, which could influence the interaction. sciforum.net It is crucial to reiterate that these findings are theoretical and have not been validated by in vitro kinetic inhibition assays.

Cellular and Subcellular Effects in Model Systems (Non-Human Cell Lines)

Limited research exists regarding the specific cellular and subcellular effects of this compound in non-human cell lines. The available data primarily focuses on its role as a molecule with a terminal anionic sulfonate group in studies investigating protein delivery into cells.

One study utilized this compound to explore the chemical properties that influence a protein's ability to penetrate cell membranes. In this research, bovine serum albumin (BSA) was modified by attaching different ligands, including this compound, to its surface. The goal was to understand how these modifications affected the protein's entry into HeLa cells, a human-derived cervical cancer cell line commonly used in in-vitro research.

The findings revealed that when BSA was conjugated with this compound (BSA-APS), it exhibited almost no ability to penetrate the HeLa cells. nih.govacs.org This was in contrast to proteins modified with ligands that conferred a positive (cationic) charge, which showed enhanced cell penetration. The study concluded that a cationic charge is a critical factor for the direct cytosolic delivery of proteins. nih.govacs.org The anionic nature of the sulfonate group in this compound likely contributed to the lack of cell entry. nih.gov

This research, while not investigating the intrinsic biological activity of this compound, provides indirect evidence of its behavior at the cellular interface. The strong anionic charge of the sulfonate group appears to prevent its passive or active transport across the cell membrane of HeLa cells under the experimental conditions tested.

Interactive Data Table: Impact of Surface Ligand on Protein Cell Penetration in HeLa Cells

| Protein Conjugate | Ligand | Ligand Charge | Cell Penetration |

| BSA-APS | This compound | Anionic | None Observed |

| BSA-DMPA | N,N-Dimethyl-1,3-propanediamine | Cationic | Enhanced |

| BSA-CAD | Cadaverine (B124047) | Cationic | Enhanced |

Impact on Ion Channels and Transporters

There is currently no available scientific literature detailing the direct impact of this compound on specific ion channels or transporters in non-human cell lines.

Signaling Pathway Perturbations

There is currently no available scientific literature describing the perturbation of specific signaling pathways by this compound in non-human cell lines.

Neurobiological Research Applications (Non-Human Organism Models)

There is currently no available scientific literature documenting the application of this compound in neurobiological research using non-human organism models. One study mentioned the synthesis of enkephalin analogues where the C-terminal amino acid was replaced by L- and D-α-aminopentanesulfonic acid to create carboxypeptidase-resistant peptides. ias.ac.in However, this research focused on the properties of the resulting peptides and did not investigate the direct neurobiological effects of this compound itself. ias.ac.in

Design, Synthesis, and Structure Activity Relationships Sar of 5 Aminopentanesulfonic Acid Derivatives

Rational Design Strategies for Functional Analogs

The rational design of functional analogs of 5-aminopentanesulfonic acid primarily targets the γ-aminobutyric acid (GABA) receptor system, where it and its cyclic counterpart, piperidine-4-sulfonic acid (P4S), act as agonists. slideshare.netmedchemexpress.comnih.govsigmaaldrich.com The goal is to create molecules with improved potency, selectivity, and drug-like properties by modifying the parent structure.

Substituent Effects on Biological Activity

The introduction of various substituents to the core structure of this compound and its analogs can profoundly influence their biological activity at GABA receptors. Structure-activity relationship studies have revealed several key trends.

Generally, modifications to the amino group or the carbon backbone can alter the potency and selectivity of these compounds. For instance, the fixation of large aromatic substituents to the amino group of GABA agonists has been explored to achieve additional interactions with the receptor. slideshare.net However, in the case of GABA uptake inhibitors, which share structural similarities, the introduction of bulky or lipophilic groups does not always lead to increased potency. researchgate.net For example, while some N-substituted derivatives of GABA analogs show enhanced activity, others, like lipophilic phosphonic and sulfonic acid analogs, may exhibit no activity for the GABA transporter GAT1. researchgate.net

In studies of related heterocyclic GABA agonists, the introduction of a sulfur atom, as in the sulfonic acid group, has been shown to reduce potency compared to their carboxylate counterparts in some contexts. researchgate.net This highlights the sensitive nature of the interaction between the acidic head and the receptor binding pocket.

The following table summarizes the observed effects of different substituents on the biological activity of this compound analogs and related GABAergic compounds.

| Compound/Analog Class | Substituent/Modification | Effect on Biological Activity | Reference(s) |

| GABA Agonists | Fixation of large aromatic groups to the amino group | Potential for additional receptor interactions | slideshare.net |

| GABA Analogs | Lipophilic N-(4,4-diphenyl-3-butenyl) group | No increase in potency for GAT1 inhibition | researchgate.net |

| GABA Analogs | Replacement of carboxylic acid with sulfonic acid | Can reduce potency at some GABA receptors | researchgate.net |

| Piperidine/Piperazine Derivatives | 4-hydroxylphenyl moiety | Generally detrimental to affinity for S1R and S2R | nih.gov |

| N-acylhydrazones | Thiophene nucleus | Potent anticancer activity | researchgate.net |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining or improving its biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp For this compound, key targets for bioisosteric replacement are the sulfonic acid group and the aminopentyl backbone.

The sulfonic acid group is itself a bioisostere of the carboxylic acid group found in GABA. researchgate.netmdpi.com This replacement maintains the acidic character necessary for interaction with the GABA receptor but alters properties like pKa and lipophilicity. researchgate.net Other acidic groups have been explored as replacements for the carboxylate in GABA, providing a roadmap for potential replacements of the sulfonate in this compound. These include phosphonic acid, hydroxamic acid, and various heterocyclic acidic moieties like tetrazoles. cambridgemedchemconsulting.comscience.gov For example, in a series of leukotriene antagonists, a sulfonic acid analog was found to be equipotent with the parent carboxylic acid. u-tokyo.ac.jp

The following table presents a selection of bioisosteric replacements for the sulfonic acid group and their potential impact on the properties of the resulting analogs.

| Original Group | Bioisosteric Replacement | Rationale/Effect | Reference(s) |

| Sulfonic Acid | Carboxylic Acid | The original bioisostere; alters pKa and lipophilicity. | researchgate.netmdpi.com |

| Sulfonic Acid | Phosphinic Acid | A viable replacement in some GABA analogs. | researchgate.net |

| Sulfonic Acid | Tetrazole | Similar pKa to carboxylic acids, can improve metabolic stability. | cambridgemedchemconsulting.com |

| Sulfonic Acid | Acyl Sulfonamide | Can mimic the geometry and hydrogen bonding of a carboxylate. | science.gov |

| Sulfonic Acid | Hydroxamic Acid Ester | May be more resistant to metabolic degradation. | cambridgemedchemconsulting.com |

Synthesis of Novel Conjugates and Prodrugs

To overcome the challenges associated with drug delivery to the central nervous system (CNS), such as poor blood-brain barrier (BBB) penetration, the synthesis of conjugates and prodrugs of this compound is a promising strategy. researchgate.netnih.govrsc.orgmdpi.com These approaches aim to mask the polar functional groups of the parent drug, thereby increasing its lipophilicity and facilitating its transport into the brain.

One common approach is the synthesis of amino acid conjugates. By attaching an amino acid to the this compound backbone, the resulting conjugate can potentially be recognized by amino acid transporters at the BBB. mdpi.comfrontiersin.org The synthesis of such conjugates typically involves standard peptide coupling reactions, for example, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an amide bond between the amino group of this compound and the carboxyl group of the chosen amino acid.

Another strategy is the formation of lipophilic prodrugs by esterifying the sulfonic acid group. acs.org For instance, nitrophenyl esters of sulfonic acids have been developed as perorally bioavailable prodrugs. acs.org The synthesis of these esters can be achieved by condensing the corresponding sulfonyl chloride with a nitrophenol. Once in the brain, these conjugates and prodrugs are designed to be cleaved by endogenous enzymes, such as esterases or peptidases, to release the active this compound.

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools for understanding the complex structure-activity relationships of this compound derivatives and for guiding the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be used to predict the GABAergic activity of novel analogs and to identify the key physicochemical properties that govern their potency.

A QSAR study on a series of carbonic anhydrase inhibitors incorporating GABA moieties, which are structurally related to sulfonic acid derivatives, demonstrated the utility of this approach. nih.gov In this study, the first-order valence connectivity index (¹χᵛ), an indicator of molecular size and branching, was found to be a significant predictor of inhibitory activity against different carbonic anhydrase isozymes. The resulting QSAR models, which also included indicator parameters for specific structural features, showed excellent correlation between the predicted and experimental activities.

For this compound derivatives, a similar QSAR approach could be employed. Descriptors such as lipophilicity (logP), electronic properties (e.g., partial atomic charges), and steric parameters could be used to build a predictive model of their activity at GABA receptors.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. researchgate.netfrontiersin.orgresearchgate.net For this compound and its analogs, the target is the GABA receptor. Pharmacophore models for GABA agonists typically include a cationic center (the amino group) and an anionic center (the sulfonic acid group), separated by a specific distance. science.govresearchgate.net

A pharmacophore model for piperidine-4-sulfonic acid, a cyclic analog of this compound, would include key features such as a hydrogen bond donor (the amine), a hydrogen bond acceptor (the sulfonate oxygens), and a negatively ionizable feature. researchgate.net This model can then be used as a 3D query to search large chemical databases for novel compounds that match these structural requirements, a process known as virtual screening. This approach allows for the rapid identification of potential new leads with diverse chemical scaffolds that are likely to exhibit GABAergic activity. Computational docking studies can further refine the results by predicting the binding mode and affinity of the hit compounds within the GABA receptor binding site. frontiersin.org

Computational and Theoretical Studies of 5 Aminopentanesulfonic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to represent and predict the three-dimensional structures and dynamic behavior of molecules over time. These methods are essential for understanding how 5-Aminopentanesulfonic acid adopts specific shapes and interacts with its biological targets.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov The flexible five-carbon alkyl chain of this compound allows it to adopt numerous conformations. The study of the energy associated with each conformation generates an energy landscape, which maps the relative stability of different shapes. researchgate.netnih.gov

Table 1: Representative Torsional Energy Profile for a C-C Bond in an Alkyl Chain

This table provides an illustrative example of the energy differences between staggered and eclipsed conformations typical for an alkane chain, which would be relevant for the backbone of this compound.

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 | Most Stable |

| Gauche (Staggered) | 60°, 300° | ~0.9 | Stable |

| Eclipsed | 120°, 240° | ~3.5 | Unstable (Transition State) |

| Syn (Eclipsed) | 0° | ~5.0 | Least Stable (Transition State) |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations can model its interaction with the GABA-A receptor, providing insights into the stability of the ligand-protein complex and the conformational changes induced by binding. biorxiv.org

When an agonist like this compound binds to the GABA-A receptor, it stabilizes the receptor in an "open" or "active" conformational state, which allows chloride ions to flow into the neuron. biorxiv.org MD simulations of the this compound-GABA-A receptor complex would track the atomic positions of both the ligand and the protein over nanoseconds or longer. This allows researchers to observe the stability of key hydrogen bonds, the flexibility of the ligand within the binding pocket, and the collective motions of the protein domains that constitute channel gating. Such simulations are critical for confirming binding poses obtained from docking studies and for understanding the allosteric effects of ligand binding on receptor function. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. arxiv.orguclouvain.be These calculations provide fundamental insights into the reactivity and interaction potential of this compound by mapping its electron distribution and energy levels.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Furthermore, quantum calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. For this compound, the MEP would show a negative potential around the sulfonate group (SO₃⁻) and a positive potential around the ammonium (B1175870) group (NH₃⁺), highlighting the zwitterionic nature that is critical for its interaction with charged residues in the GABA receptor binding site.

Table 2: Exemplary Electronic Properties from Quantum Chemical Calculations

This table shows typical quantum chemical parameters that would be calculated for a molecule like this compound to understand its electronic character and reactivity.

| Quantum Chemical Property | Definition | Significance for Receptor Binding |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest electron-empty orbital. | Indicates the ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and long-range electrostatic interactions with the protein. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies positive and negative regions for electrostatic and hydrogen bonding interactions. |

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govekb.eg This method is instrumental in predicting how this compound fits into the binding site of the GABA-A receptor.

Docking algorithms sample a vast number of possible binding poses of the ligand within the receptor's binding pocket and use a scoring function to estimate the binding affinity for each pose. japsonline.com The output is typically a ranked list of poses, with the top-ranked pose representing the most likely binding mode, and a corresponding binding affinity score, often expressed in kcal/mol.

For this compound, docking studies would place the molecule into the known orthosteric binding site of the GABA-A receptor, located at the interface between the β and α subunits. barrowneuro.org The predicted pose would orient the protonated amino group and the negatively charged sulfonate group to mimic the binding of the endogenous ligand, GABA. The binding affinity of its close structural analog, homotaurine, has been experimentally determined, showing a high affinity for the GABA-A receptor with a half-maximal inhibitory concentration (IC₅₀) of 158 nM. frontiersin.org Computational docking scores for this compound would be expected to be in a similar range to other known GABA agonists.

Table 3: Comparative Binding Affinities of GABA-A Receptor Agonists and Modulators

This table compares the experimentally determined binding affinity of the analog homotaurine with computationally predicted affinities for other natural compounds, providing a reference for the expected affinity of this compound.

| Compound | Binding Affinity | Affinity Type | Source |

|---|---|---|---|

| Homotaurine (analog) | IC₅₀ = 158 ± 10 nM | Experimental (Radioligand Displacement) | frontiersin.org |

| Kaempferol | -9.2 kcal/mol | Computational (Docking Score) | japsonline.com |

| Rosmarinic Acid | -8.8 kcal/mol | Computational (Docking Score) | japsonline.com |

| Lorazepam (modulator) | -9.1 kcal/mol | Computational (Docking Score) | japsonline.com |

A primary outcome of docking studies is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. nih.gov These interactions, which include hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic contacts, are responsible for the ligand's binding specificity and affinity.

The binding site for GABA on the GABA-A receptor is well-characterized and involves residues from both a β subunit (principal face, '+') and an α subunit (complementary face, '-'). It is predicted that this compound would engage these same residues. The positively charged ammonium group would likely form salt bridges with acidic residues such as glutamate (B1630785) (e.g., β2-E155), while the negatively charged sulfonate group would interact with basic residues like arginine or lysine (B10760008) (e.g., α1-R66, α1-R119). The flexible pentyl chain could form van der Waals interactions with hydrophobic or aromatic residues lining the pocket, such as tyrosine (e.g., β2-Y97, α1-F64) and threonine. nih.gov

Table 4: Predicted Key Interacting Residues for this compound at the GABA-A Receptor (β/α Interface)

Based on the known GABA binding site, this table lists the amino acid residues likely to form critical interactions with this compound.

| Residue | Subunit & Location | Predicted Interaction with this compound | Interaction Type |

|---|---|---|---|

| Arginine (Arg) | α1-R66, α1-R119 | Sulfonate group (SO₃⁻) | Electrostatic (Salt Bridge) / H-Bond |

| Glutamate (Glu) | β2-E155 | Ammonium group (NH₃⁺) | Electrostatic (Salt Bridge) / H-Bond |

| Tyrosine (Tyr) | β2-Y97, β2-Y157, β2-Y205 | Ammonium group and/or alkyl chain | H-Bond / Cation-π / Hydrophobic |

| Phenylalanine (Phe) | α1-F64 | Alkyl chain | Hydrophobic |

| Threonine (Thr) | β2-T160, β2-T202 | Ammonium or Sulfonate group | H-Bond |

Potential Non Clinical Applications and Research Tools

Applications as Biochemical Probes and Tracers

The bifunctional nature of 5-aminopentanesulfonic acid makes it a valuable tool for researchers investigating complex biological processes. It has been employed as a biochemical probe to elucidate molecular interactions and cellular mechanisms.

One of the primary research applications of this compound is in the field of neuroscience, particularly in the study of Alzheimer's disease. researchgate.netacs.org As a glycosaminoglycan mimetic, it interacts with amyloid-beta (Aβ) peptides, which are central to the pathology of the disease. researchgate.net Research has shown that homotaurine can bind to soluble Aβ, thereby inhibiting the formation of neurotoxic aggregates. wikipedia.org This interaction allows scientists to probe the mechanisms of Aβ fibrillogenesis and screen for potential inhibitory compounds. researchgate.netacs.org

In a different biochemical context, this compound has been utilized as a ligand to modify proteins and study cellular uptake mechanisms. In one study, bovine serum albumin (BSA) was functionalized with various ligands, including this compound, to investigate the influence of terminal group charges on protein penetration into cells. nih.govacs.org The study observed almost no cell penetration of BSA modified with this compound (BSA-APS), highlighting the critical role of cationic charges for direct cytosolic delivery of proteins. nih.govacs.org This application demonstrates its utility as a molecular probe to understand fundamental processes of protein transport across cell membranes.

| Research Area | Application of this compound | Key Findings | Reference |

| Neuroscience (Alzheimer's Disease) | Probe for amyloid-beta (Aβ) aggregation | Interacts with Aβ monomers, preventing the formation of neurotoxic fibrils. | researchgate.netacs.org |

| Cellular Biology | Ligand for protein modification | Modification of BSA with this compound showed that anionic terminal groups do not facilitate cytosolic protein delivery, in contrast to cationic groups. | nih.govacs.org |

Role in Advanced Materials Science (e.g., as a monomer or linker)

The distinct chemical functionalities of this compound also position it as a candidate for applications in advanced materials science, specifically as a monomer for the synthesis of specialized polymers and as a linker molecule.

The presence of both an amino group and a sulfonic acid group makes this compound a zwitterionic molecule. Zwitterionic polymers are a class of materials that possess an equal number of positive and negative charges, leading to unique properties such as high hydrophilicity and resistance to nonspecific protein adsorption. These characteristics are highly desirable in biomedical applications, including drug delivery systems and biocompatible coatings for medical devices. mdpi.com While the direct polymerization of this compound is not widely documented, its structure suggests its potential as a zwitterionic monomer for creating novel functional polymers through techniques like ring-opening polymerization of its derivatives or other polymerization methods. nih.govsigmaaldrich.comsymeres.combeilstein-journals.orgresearchgate.netmdpi.com

Furthermore, this compound can function as a linker molecule to functionalize surfaces or other molecules. As demonstrated in the protein modification studies, it can be covalently attached to other molecules, such as proteins, to alter their surface chemistry and properties. nih.govacs.org This capability can be extended to the functionalization of nanoparticles, hydrogels, and other materials to impart specific characteristics required for advanced applications.

Contributions to Agricultural or Veterinary Research (Non-Therapeutic)

In the realm of veterinary research, this compound (as homotaurine) has been investigated for its non-therapeutic effects, particularly in the context of age-related cognitive decline in animals.

A preliminary study assessed the impact of dietary supplementation with homotaurine on the spatial cognition of aged dogs. cabidigitallibrary.org Twenty-four dogs residing in the same kennel were divided into two groups: one receiving daily homotaurine supplementation and a control group without supplementation. The cognitive abilities of the dogs were evaluated using a T-maze to test learning and memory. The findings suggested that the dogs supplemented with homotaurine exhibited better performance in learning and memory tasks, with a notable difference in the reversal learning test, where a significantly higher number of supplemented dogs successfully passed the test. cabidigitallibrary.org This research indicates that dietary homotaurine, in conjunction with learning activities, may help to mitigate cognitive aging in dogs. cabidigitallibrary.org It is important to note that agricultural research has explored the use of 5-aminolevulinic acid, a different compound, for applications such as promoting plant growth and stress tolerance. mdpi.comwellyoutech.commdpi.comwellyoutech.com

| Study Focus | Animal Model | Intervention | Key Research Finding | Reference |

| Cognitive Aging | Aged Dogs | Daily dietary supplementation with homotaurine (500 mg) | Supplemented dogs showed improved performance in learning and memory trials, particularly in the reversal learning test. | cabidigitallibrary.org |

Future Directions and Open Questions in 5 Aminopentanesulfonic Acid Research

Exploration of Undiscovered Biological Roles

The biological significance of sulfonic acids and their derivatives is well-established, with compounds like taurine (B1682933) playing crucial roles in human physiology. researchgate.net While some biological activities of 5-aminopentanesulfonic acid and its analogs have been explored, particularly in the context of peptide modification, a vast landscape of potential biological roles remains uncharted. ias.ac.in

Future research should focus on a systematic exploration of the compound's interactions within biological systems. This includes:

Enzyme Inhibition and Receptor Binding: Investigating its potential as an inhibitor or modulator of various enzymes and receptors. Studies on related sulfonic acid derivatives have shown their capacity to bind to specific sites on enzymes, such as the 'sulphonamide-binding site' on dihydrofolate reductase. researchgate.net

Neuroactivity: Given that certain amino sulfonic acids exhibit neuroactivity, exploring the potential effects of this compound on the central nervous system is a promising avenue. researchgate.net For instance, some compounds are known to induce behaviors like wet dog shakes, indicating interaction with neurological pathways. researchgate.net

Cellular Transport and Delivery: Research has already utilized this compound to study the influence of anionic end groups on the cellular penetration of molecules. nih.govacs.org Further investigation could explore its potential as a component of drug delivery systems, examining how its physicochemical properties influence transport across cellular membranes.

Development of Advanced Synthetic Methodologies